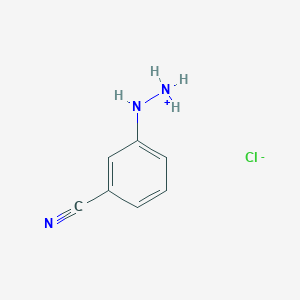

(3-Cyanoanilino)azanium;chloride

Description

(3-Cyanoanilino)azanium;chloride is an organic ammonium salt characterized by a 3-cyanoaniline substituent bound to a protonated nitrogen center (azanium ion) and a chloride counterion. The compound’s structure combines the electron-withdrawing cyano (-CN) group with the aromatic aniline moiety, influencing its electronic properties, solubility, and reactivity. While direct data on this compound is absent in the provided evidence, its analogs and structural relatives (e.g., substituted anilinium chlorides) offer insights for comparison.

Propriétés

IUPAC Name |

(3-cyanoanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXCKFWRROJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N[NH3+])C#N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanoanilino)azanium;chloride typically involves the reaction of 3-cyanoaniline with hydrochloric acid. The reaction conditions often include:

Reactants: 3-cyanoaniline and hydrochloric acid

Solvent: Water or an organic solvent like ethanol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete protonation

Industrial Production Methods

In an industrial setting, the production of (3-Cyanoanilino)azanium;chloride may involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may include:

Continuous Stirred Tank Reactors (CSTR): For continuous production

Purification Steps: Filtration, crystallization, and drying to obtain the pure compound

Analyse Des Réactions Chimiques

Types of Reactions

(3-Cyanoanilino)azanium;chloride can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form different functional groups.

Reduction: The cyano group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or amides

Reduction: Amines

Substitution: Halogenated or nitrated aromatic compounds

Applications De Recherche Scientifique

(3-Cyanoanilino)azanium;chloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3-Cyanoanilino)azanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The protonated aniline moiety can interact with negatively charged sites on biomolecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

The following analysis compares (3-Cyanoanilino)azanium;chloride with structurally related azanium salts and aniline derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Table 1: Key Molecular Properties of Comparable Compounds

*Calculated based on formula.

Key Observations:

Substituent Effects: The cyano group in the target compound enhances polarity and electron-withdrawing effects compared to phenyl () or phenoxy () groups. This likely reduces lipophilicity (lower LogP) and increases hydrogen-bond acceptor capacity. Bulkier substituents (e.g., diphenyl in ) increase molecular weight and steric hindrance, reducing solubility in aqueous media compared to the target compound.

Hydrogen Bonding: The target compound’s two H-bond donors (NH₃⁺ and aniline NH) and three acceptors (CN, NH₃⁺) contrast with analogs like thiazinamium chloride (), which has fewer donors due to its heterocyclic structure.

Molecular Weight :

- The target compound’s lower molecular weight (168.60 g/mol) suggests advantages in pharmacokinetics (e.g., membrane permeability) compared to bulkier analogs like (375.93 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.